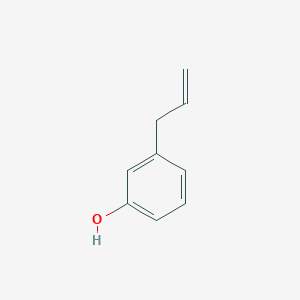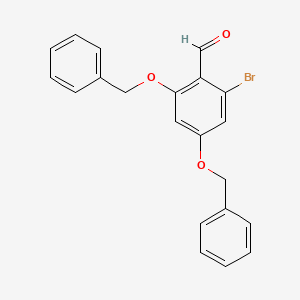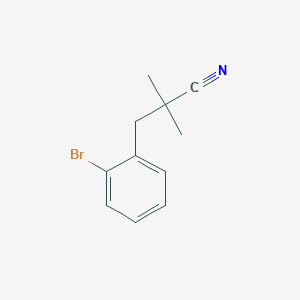
3-Allylphenol
Overview
Description
3-Allylphenol is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Fungicide Metabolism and Environmental Degradation
3-Allylphenol, a biomimetic synthetic fungicide resembling the natural compound ginkgol, has shown effectiveness against various plant diseases. Research by Qu et al. (2014) focused on the metabolism of this fungicide in Rhizoctonia cerealis, a plant pathogen, revealing several metabolites formed during degradation. The study highlighted the microbe metabolic pathways for this compound and its environmental degradation process, underlining its potential as a systemic fungicide in agriculture (Qu et al., 2014).
2. Antifungal Activity
Gong et al. (2009) explored the biochemical mechanism behind this compound's inhibition of Botrytis cinerea, a fungus affecting various crops. Their findings suggested that this compound induces cyanide-resistant respiration and impairs ATP energy generation, providing insights into its role as a fungistatic compound with potential agricultural applications (Gong et al., 2009).
3. Synthesis and Chemical Applications
This compound's chemical structure enables its use in various synthetic applications. Yadav et al. (2008) demonstrated its utility in the synthesis of benzoxepins and other cyclic compounds, using aluminum(III) chloride for a cost-effective and convenient method. This research opens avenues for its application in organic synthesis and medicinal chemistry (Yadav et al., 2008).
4. Analytical Chemistry and Residue Analysis
In the field of analytical chemistry, Xia et al. (2010) developed a sensitive and specific enzyme-linked immunosorbent assay for analyzing this compound residues in strawberry fruits. This assay is crucial for ensuring food safety and monitoring fungicide levels in agricultural produce (Xia et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
3-Allylphenol is an inhibitor of dopamine β-hydroxylase (DBH), a key enzyme involved in the biosynthesis of norepinephrine from dopamine . This enzyme plays a crucial role in the regulation of neurotransmitters, affecting various physiological processes.
Mode of Action
It is known that the compound interacts with the enzyme, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reaction.
Biochemical Pathways
The inhibition of DBH by this compound affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting DBH, this compound can potentially disrupt the balance of these neurotransmitters, leading to various downstream effects.
Pharmacokinetics
Like other phenolic compounds, it is expected to undergo extensive metabolism, primarily in the liver . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of this compound’s action is the inhibition of DBH, leading to potential alterations in neurotransmitter levels . Additionally, 2-Allylphenol, a related compound, has been shown to have antifungal activity, suggesting that this compound may have similar effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Furthermore, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action by affecting its absorption, distribution, or metabolism .
Biochemical Analysis
Biochemical Properties
3-Allylphenol plays a significant role in biochemical reactions, particularly in the biosynthesis of lignans and other phenolic compounds. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the metabolism of this compound is polyphenol oxidase, which catalyzes the oxidation of phenolic compounds. Additionally, this compound can undergo coupling reactions mediated by dirigent proteins, leading to the formation of complex lignan structures .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to modulate the activity of certain transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of certain oxidases, thereby preventing the oxidation of phenolic compounds. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity. At high doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the biosynthesis of lignans and other phenolic compounds. It interacts with enzymes such as polyphenol oxidase and dirigent proteins, which catalyze the formation of complex lignan structures. These interactions can affect the metabolic flux and levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The localization of this compound can influence its biological activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by its subcellular localization. For example, the presence of this compound in the mitochondria can affect mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments within the cell .
Properties
IUPAC Name |
3-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXBTXZCQRAZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571132 | |
| Record name | 3-(Prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446-24-8 | |
| Record name | m-Allylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-ALLYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the choice of solvent influence the formation of 3-allylphenol during the photolysis of allyl aryl ethers?
A1: The research by [] demonstrates that the solvent plays a crucial role in the product distribution during the photolysis of allyl aryl ethers. In aromatic hydrocarbons like toluene or cyclohexane, irradiation of allyl aryl ethers lacking substitution at the 4-position leads to the formation of this compound derivatives in significant amounts (3-11%). This is attributed to the longer lifetime of intermediate 4-allyl-2,5-cyclohexadien-1-ones in these solvents, allowing them to undergo further photochemical transformations to yield the this compound products.
Q2: What mechanisms are proposed for the photochemical formation of this compound from allyl aryl ether precursors?
A2: The study by [] proposes two primary mechanisms for the formation of this compound during the photolysis of allyl aryl ethers:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)




![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

![Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B1283437.png)





